2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes a combination of chloro, fluoro, and thiophene groups
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF2N2S2/c24-19-3-1-4-20(26)18(19)13-30-23-17(12-27)16(14-6-8-15(25)9-7-14)11-21(28-23)22-5-2-10-29-22/h1-11H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQBTEMDUZXMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-4-FLUOROPHENYL N-(2-CHLORO-5-NITROPHENYL)CARBAMATE
- 7-(2-(4-FLUOROPHENYL)-2-OXOETHOXY)-4-METHYL-2H-CHROMEN-2-ONE
Uniqueness
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
